2-Chloro-5-thiophenecarboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chlorothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5-2-1-4(3-7)8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFITBWBRVBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064614 | |
| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7283-96-7 | |
| Record name | 5-Chloro-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorothiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-THIOPHENECARBOXALDEHYDE, 5-CHLORO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPU4RVB7PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 5 Chlorothiophene 2 Carbaldehyde and Its Precursors
Chemo- and Regioselective Synthesis of 5-Chlorothiophene-2-carbaldehyde
The selective introduction of functional groups onto the thiophene (B33073) ring is a critical aspect of synthesizing 5-chlorothiophene-2-carbaldehyde. Various methods have been developed to achieve the desired substitution pattern with high precision.
One-Pot Reaction Sequences for Formylation and Subsequent Transformations
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. google.comgoogle.com A notable one-pot method involves the direct chlorination of 2-thiophenecarboxaldehyde to yield the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is then used in subsequent steps without the need for isolation. google.com This approach is particularly valuable for industrial-scale production as it streamlines the manufacturing process. google.comgoogle.com Another one-pot procedure involves the reaction of a ketone with an active nitrile or ethyl ester and elemental sulfur, catalyzed by calcium oxide, to produce substituted 2-aminothiophenes, which can be further modified. derpharmachemica.com
Direct Halogenation and Functionalization Strategies of Thiophene Derivatives
Direct halogenation of thiophene derivatives is a common strategy for introducing a chlorine atom at the desired position. For instance, the chlorination of 2-thiophenecarboxaldehyde is a direct route to obtaining the 5-chloro derivative. google.com Similarly, the bromination of 3-methylthiophene (B123197) with N-bromosuccinimide (NBS) yields 2-bromo-3-methylthiophene, which can then be further functionalized. beilstein-journals.org
Approaches from Substituted Thiophenes (e.g., 2-Thiophenecarboxaldehyde, 2-Chlorothiophene)
The synthesis of 5-chlorothiophene-2-carbaldehyde often starts from readily available substituted thiophenes. 2-Thiophenecarboxaldehyde, which can be prepared from thiophene via the Vilsmeier reaction or chloromethylation, serves as a common precursor. wikipedia.orgorgsyn.org Subsequent chlorination at the 5-position yields the target molecule. google.com
Alternatively, starting with 2-chlorothiophene (B1346680), a Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride (B1173362) can be performed to introduce an acetyl group, which can then be converted to the desired aldehyde functionality. chemicalbook.com Another approach involves the reaction of 2-chlorothiophene with a system of carbon tetrachloride, methanol (B129727), and an iron-containing catalyst to produce methyl 5-chlorothiophene-2-carboxylate, a precursor to the aldehyde. semanticscholar.org
Organometallic Reagent-Mediated Synthetic Pathways
Organometallic reagents, particularly organolithium and Grignard reagents, play a crucial role in the regioselective functionalization of the thiophene ring.
Utilization of Organolithium Reagents for Directed ortho-Metalation and Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by an organolithium reagent. wikipedia.orgorganic-chemistry.org This generates a highly reactive aryllithium intermediate that can then be quenched with an electrophile to introduce a specific functional group. wikipedia.org In the context of thiophene chemistry, the sulfur atom in the ring can act as a directing group. For instance, n-butyllithium can be used to deprotonate the 5-position of 2-chlorothiophene at low temperatures (≤ -30 °C). google.com The resulting lithiated species can then be reacted with an electrophile like carbon dioxide to introduce a carboxyl group, which can be subsequently transformed into an aldehyde. google.com This method offers excellent regioselectivity, preventing the formation of unwanted isomers. google.com
| Reagent/Precursor | Conditions | Product | Yield (%) |
| 2-Chlorothiophene, n-Butyllithium | -30 °C, then CO2 | 5-Chlorothiophene-2-carboxylic acid | ~70.8 |
| Tetrachlorothiophene, n-Butyllithium | MTBE, then CO2 | Trichloro-2-thiophenecarboxylic acid | - |
Table 1: Examples of Organolithium-Mediated Synthesis of Thiophene Derivatives. beilstein-journals.orggoogle.com
Grignard Reagent Applications in Thiophene Carboxylation
Grignard reagents provide an alternative to organolithiums for the carboxylation of thiophenes. The reaction of 2-bromo-5-chlorothiophene (B1265590) with magnesium generates the corresponding Grignard reagent, 5-chloro-2-thienylmagnesium bromide. google.com This organometallic intermediate can then be reacted with dry ice (solid carbon dioxide) followed by acidic workup to yield 5-chlorothiophene-2-carboxylic acid. chemicalbook.comgoogle.com This method is noted for its simplicity and high yield of the desired product. google.com Similarly, Grignard reagents prepared from other halogenated thiophenes can be used to introduce a carboxyl group, which can then be converted to the target aldehyde. beilstein-journals.org
| Starting Material | Reagents | Product |
| 2-Bromo-5-chlorothiophene | Mg, then CO2 | 5-Chlorothiophene-2-carboxylic acid |
| 2-Bromo-3-methylthiophene | Mg, then dimethylcarbonate | Methyl 4-bromo-3-methyl-2-thiophenecarboxylate |
Table 2: Applications of Grignard Reagents in Thiophene Synthesis. beilstein-journals.orgchemicalbook.comgoogle.com
Catalytic Methodologies for Thiophene Functionalization
The functionalization of the thiophene core is a cornerstone of modern organic synthesis, enabling the creation of complex molecules. Catalytic methods, in particular, offer efficient and selective pathways to modify the thiophene scaffold.
Cross-Coupling Reactions for Advanced Thiophene Scaffolds
Cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to thiophene chemistry has enabled the synthesis of a vast array of derivatives. These methods often employ a transition metal catalyst, most commonly palladium, to couple a thiophene derivative with a suitable partner.
Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are widely used. rsc.orgmdpi.comacs.org For instance, the synthesis of unsymmetrical 2,5-disubstituted thiophenes can be achieved through selective and sequential palladium-catalyzed cross-coupling reactions of organoindium compounds with 2,5-dibromothiophene. rsc.org This iterative approach allows for the controlled construction of oligothiophenes with high atom economy. rsc.org
Direct C-H activation has emerged as a powerful alternative to traditional cross-coupling, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. mdpi.commdpi.com This strategy allows for the direct arylation, alkynylation, or alkenylation of the thiophene ring. mdpi.comnih.gov For example, palladium catalysts can facilitate the direct C-H activation at the C2 and C3 positions of the thiophene ring to introduce aryl groups, providing an efficient route to various thieno-pyridines, -pyrimidines, and -pyrazines. mdpi.com The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions, allowing for targeted functionalization at either the C2 or C5 position, which is particularly challenging for 3-substituted thiophenes. nih.govrsc.org Iron-catalyzed C-H/C-H heterocoupling between thiophenes and enamines has also been developed, showcasing the expanding repertoire of catalytic tools for thiophene functionalization. acs.org
These catalytic C-H functionalization strategies are attractive for creating complex sulfur-containing aromatic compounds and have been applied to the synthesis of conjugated polymers. mdpi.comresearchgate.net
| Reaction Type | Catalyst System (Example) | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium Catalyst | Thiophene Boronic Acids/Esters + Aryl/Vinyl Halides | Forms C-C bonds with broad functional group tolerance. | mdpi.com |
| Stille Coupling | Pd/CuTC | Organostannanes (e.g., vinylstannane) + Organic Halides | Mild, neutral conditions for C-C bond formation. | acs.org |
| Sonogashira Coupling | Palladium Catalyst | Terminal Alkynes + Thiophene Halides | Directly introduces alkyne moieties to the thiophene ring. | mdpi.comnih.gov |
| Direct C-H Arylation | Pd(OAc)₂ / Ligand (e.g., X-Phos) | Thiophenes + Aryl Bromides | Avoids pre-functionalization of the thiophene substrate. | mdpi.com |
| C-H/C-H Heterocoupling | Fe(acac)₃ / Ligand | Thiophenes + Enamines | Iron-catalyzed regioselective C-C bond formation. | acs.org |
| Iterative Coupling | Palladium Catalyst | Organoindium Reagents + 2,5-Dibromothiophene | Controlled, sequential synthesis of oligothiophenes. | rsc.org |
Oxidative Transformations of Thiophene Precursors
Oxidative transformations are critical for introducing oxygen-containing functional groups onto the thiophene ring or for modifying existing substituents. These reactions can be used to synthesize thiophene- S -oxides, sulfones, or to convert alkyl or alcohol groups into aldehydes and carboxylic acids. dicp.ac.cnwikipedia.orgnih.gov
The oxidation of the sulfur atom in the thiophene ring to a sulfoxide (B87167) or sulfone is a well-documented transformation. wikipedia.org Catalytic systems, such as methyltrioxorhenium(VII) (MTO) with hydrogen peroxide, can efficiently oxidize various thiophene derivatives. dicp.ac.cnnih.gov The reaction proceeds stepwise, first forming the sulfoxide intermediate, which can then be further oxidized to the sulfone. nih.gov The rate of these oxidations is influenced by the electronic nature of the substituents on the thiophene ring. nih.gov
For the synthesis of 5-Chlorothiophene-2-carbaldehyde or its direct precursor, 5-chlorothiophene-2-carboxylic acid, specific oxidative methods are employed. One approach involves the direct oxidation of 5-chlorothiophene-2-carbaldehyde to the corresponding carboxylic acid using oxidants like dilute nitric acid catalyzed by sodium nitrite (B80452) or tert-butyl hydroperoxide. google.comgoogle.com A one-pot method has also been developed that starts with 2-thiophenecarboxaldehyde, which is first chlorinated to yield the intermediate 5-chloro-2-thiophenecarboxaldehyde, and then oxidized in the same pot to produce 5-chlorothiophene-2-carboxylic acid. google.com Another route involves the reaction of thiophenes with a tetrachloromethane-methanol system in the presence of vanadium-, molybdenum-, or iron-containing catalysts to yield 2-thiophenecarboxylic acid derivatives. semanticscholar.org This process is thought to involve the in-situ generation of formaldehyde (B43269) for oxymethylation, followed by oxidation. semanticscholar.org
| Transformation | Reagent/Catalyst System | Substrate | Product | Reference |
|---|---|---|---|---|
| Oxidation to Sulfone | Methyltrioxorhenium(VII) / H₂O₂ | Thiophene Derivatives | Thiophene Sulfones | dicp.ac.cnnih.gov |
| Oxidation of Aldehyde to Carboxylic Acid | Dilute Nitric Acid / Sodium Nitrite | 5-Chlorothiophene-2-carbaldehyde | 5-Chlorothiophene-2-carboxylic acid | google.com |
| Oxidation of Aldehyde to Carboxylic Acid | tert-Butyl hydroperoxide | 5-Chlorothiophene-2-carbaldehyde | 5-Chlorothiophene-2-carboxylic acid | google.com |
| One-Pot Chlorination and Oxidation | Cl₂ then NaOH/Cl₂ | 2-Thiophenecarboxaldehyde | 5-Chlorothiophene-2-carboxylic acid | google.com |
| Carboxylation | CCl₄–CH₃OH / Fe(acac)₃ | 2-Chlorothiophene | Methyl 5-chlorothiophene-2-carboxylate | semanticscholar.org |
Chemical Transformations and Derivatization Strategies of 5 Chlorothiophene 2 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group in 5-chlorothiophene-2-carbaldehyde is a versatile handle for a variety of chemical reactions, including condensations, nucleophilic additions, and redox transformations.
Condensation Reactions with Amines and Carbonyl Compounds
The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases, which are valuable intermediates in organic synthesis.
Additionally, Knoevenagel condensation provides a powerful method for carbon-carbon bond formation. wikipedia.orgdamascusuniversity.edu.sy This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org Active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, are common substrates in these reactions. organic-chemistry.org For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine (B6355638) yields a conjugated enone. wikipedia.org The product is often an α,β-unsaturated ketone. wikipedia.org
A notable application is the condensation of 5-substituted furan-2-carboxaldehydes with creatinine. sphinxsai.com These reactions are significant as they provide a route to form carbon-carbon double bonds, yielding arylidene compounds. damascusuniversity.edu.sysphinxsai.com
Nucleophilic Addition Reactions and Subsequent Conversions
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. Grignard reagents, with the general formula RMgX, react with 5-chlorothiophene-2-carbaldehyde to form secondary alcohols after an acidic workup. sigmaaldrich.com These organomagnesium halides are potent nucleophiles and strong bases. sigmaaldrich.com
Another important transformation is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction employs a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt and a base. udel.eduudel.edu The reaction proceeds through a [2+2] cycloaddition to form a cyclic intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.orgudel.edu The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgudel.edu
Selective Oxidation and Reduction Pathways
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: A common method for oxidizing 5-chlorothiophene-2-carbaldehyde to 5-chlorothiophene-2-carboxylic acid involves the use of chlorine in a sodium hydroxide (B78521) solution. chemicalbook.com In a typical procedure, the aldehyde is added to a cooled solution of sodium hydroxide, followed by the introduction of chlorine gas while maintaining the temperature. chemicalbook.com This process can achieve high purity of the resulting carboxylic acid. chemicalbook.com 5-Chlorothiophene-2-carboxylic acid is a key intermediate in the synthesis of the anticoagulant drug rivaroxaban. chemicalbook.comgoogle.com
Reduction: The reduction of 5-chlorothiophene-2-carbaldehyde yields (5-chlorothiophen-2-yl)methanol. chemicalbook.com This transformation can be accomplished using various reducing agents.
Reactivity of the Halogen on the Thiophene (B33073) Ring
The chlorine atom on the thiophene ring provides a site for transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the chlorinated position of the thiophene ring.
Suzuki-Miyaura Coupling: This reaction pairs the chlorinated thiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This method has been successfully used to synthesize a variety of 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. mdpi.com For example, the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base has been reported. mdpi.com
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chlorinated thiophene and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov Copper-free Sonogashira couplings have also been developed to avoid the issue of alkyne homocoupling. nih.gov This reaction is instrumental in creating arylalkynes and conjugated enynes, which are important precursors in the synthesis of natural products and pharmaceuticals. nih.gov
Heck Reaction: While not as commonly reported for 5-chlorothiophene-2-carbaldehyde specifically in the provided search results, the Heck reaction is a well-established palladium-catalyzed method for the coupling of aryl halides with alkenes.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromothiophene-2-carbaldehyde + Arylboronic acid/ester | Pd(PPh₃)₄ / K₃PO₄ | 4-Arylthiophene-2-carbaldehyde | mdpi.com |
| Sonogashira | Aryl/vinyl halide + Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst | Arylalkyne | wikipedia.orgnih.gov |
Nucleophilic Substitution Reactions on the Halogenated Thiophene Core
Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally challenging but can be achieved, particularly when the ring is activated by electron-withdrawing groups. pressbooks.pubnih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, thereby facilitating the reaction. pressbooks.pub For thiophene derivatives, the reaction involves the nucleophilic addition to the carbon bearing the leaving group, followed by the elimination of the halide. nih.gov
Synthesis of Diverse Molecular Architectures Incorporating 5-Chlorothiophene-2-carbaldehyde Moieties
5-Chlorothiophene-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis. Its reactive aldehyde group and the substituted thiophene ring allow for its incorporation into a wide array of complex molecular structures. This section details the chemical transformations and derivatization strategies used to construct diverse molecular architectures from this precursor.
Construction of Chalcone (B49325) Derivatives
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds synthesized from aromatic aldehydes. The construction of chalcone derivatives from 5-chlorothiophene-2-carbaldehyde is primarily achieved through the Claisen-Schmidt condensation reaction. researchgate.netnih.govnih.govderpharmachemica.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
In a typical synthesis, 5-chlorothiophene-2-carbaldehyde is reacted with a substituted acetophenone (B1666503) in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. researchgate.netresearchgate.net The base deprotonates the α-carbon of the acetophenone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 5-chlorothiophene-2-carbaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone, which is the chalcone derivative. nih.gov
The general reaction scheme is as follows:
Step 1: An acetophenone derivative is dissolved in a solvent such as ethanol.
Step 2: An aqueous solution of a base (e.g., 40% KOH) is added to the mixture.
Step 3: 5-Chlorothiophene-2-carbaldehyde is added, and the reaction mixture is stirred at room temperature for a specified period.
Step 4: The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into crushed ice, and the precipitated solid (the chalcone) is filtered, washed, and recrystallized.
This synthetic strategy allows for the creation of a library of chalcones with diverse substitution patterns on the phenyl ring originating from the acetophenone.
| Reactant 1 | Reactant 2 | Key Reagents | Product Class | Ref. |
| 5-Chlorothiophene-2-carbaldehyde | Substituted Acetophenone | NaOH or KOH, Ethanol | Chalcone Derivative | researchgate.netnih.gov |
Formation of Peptide and Dipeptide Conjugates
The conjugation of 5-chlorothiophene-2-carbaldehyde to peptides and dipeptides creates hybrid molecules that merge the structural features of the heterocyclic moiety with the biological functionality of amino acid sequences. These conjugates are often explored in medicinal chemistry and materials science. nih.govspringernature.com
Two primary strategies can be employed for this conjugation:
Reductive Amination: The aldehyde group of 5-chlorothiophene-2-carbaldehyde can react directly with a free amine group in a peptide, such as the N-terminal α-amino group or the ε-amino group of a lysine (B10760008) residue. This reaction forms an intermediate Schiff base (imine), which is then reduced in situ to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Amide Bond Formation: A more common approach involves the initial oxidation of 5-chlorothiophene-2-carbaldehyde to its corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid. chemicalbook.comgoogle.com This transformation can be achieved using various oxidizing agents, such as sodium chlorite. The resulting carboxylic acid can then be coupled to the N-terminus of a peptide using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). nih.gov This method creates a stable amide bond between the thiophene moiety and the peptide backbone.
The choice of method depends on the desired linkage and the specific amino acid sequence of the peptide. These peptide-drug conjugates (PDCs) represent an important strategy for developing targeted therapeutics. nih.gov
| Starting Material | Conjugation Partner | Key Reaction | Linkage Formed | Ref. |
| 5-Chlorothiophene-2-carbaldehyde | Peptide/Amino Acid (with free amine) | Reductive Amination | Secondary Amine | - |
| 5-Chlorothiophene-2-carboxylic acid | Peptide/Amino Acid (with free amine) | Amide Coupling (e.g., using EDC) | Amide | nih.gov |
Ligand Synthesis for Coordination Chemistry (e.g., Metal Complexes)
The aldehyde functionality of 5-chlorothiophene-2-carbaldehyde is highly effective for synthesizing Schiff base ligands, which are crucial in coordination chemistry for the formation of metal complexes. researchgate.netoncologyradiotherapy.com A Schiff base is formed through the condensation reaction between a primary amine and an aldehyde.
The synthesis involves reacting 5-chlorothiophene-2-carbaldehyde with a primary amine in a suitable solvent, often ethanol, sometimes with a few drops of an acid catalyst like glacial acetic acid. oncologyradiotherapy.com The mixture is typically refluxed for several hours. Upon cooling, the resulting Schiff base ligand often precipitates and can be purified by recrystallization.
A wide variety of primary amines can be used, leading to a diverse range of ligands. Examples include:
Substituted anilines
o-Phenylenediamine oncologyradiotherapy.com
Amino acids
Heterocyclic amines (e.g., 2-aminophenol, 3-amino-5-methyl isoxazole) researchgate.net
These Schiff base ligands, containing the 5-chlorothiophene moiety, can then be reacted with various metal salts (e.g., chlorides or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in an alcoholic medium to synthesize the corresponding metal complexes. researchgate.net The ligand typically acts as a bidentate or polydentate chelating agent, coordinating to the metal ion through the azomethine nitrogen and another donor atom, such as the thiophene sulfur or an atom from the amine precursor. researchgate.net
| Aldehyde | Amine Component | Product | Application | Ref. |
| 5-Chlorothiophene-2-carbaldehyde | o-Phenylenediamine | Schiff Base Ligand | Synthesis of Metal Complexes | oncologyradiotherapy.com |
| 5-Chlorothiophene-2-carbaldehyde | 3-Amino-5-methyl isoxazole | Schiff Base Ligand | Synthesis of Metal Complexes | researchgate.net |
| 5-Chlorothiophene-2-carbaldehyde | 2-Aminophenol | Schiff Base Ligand | Synthesis of Metal Complexes | researchgate.net |
Applications of 5 Chlorothiophene 2 Carbaldehyde and Its Derivatives in Advanced Research Domains
Contributions to Medicinal Chemistry and Drug Discovery
The thiophene (B33073) scaffold, particularly when substituted as in 5-Chlorothiophene-2-carbaldehyde, is recognized as a "privileged structure" in drug design. nih.gov Its derivatives have been extensively explored for their potential to interact with a wide range of biological targets, leading to the discovery of compounds with potent pharmacological activities.
5-Chlorothiophene-2-carbaldehyde and its direct oxidized form, 5-chlorothiophene-2-carboxylic acid, are pivotal intermediates in the synthesis of major pharmaceuticals. chemimpex.cominnospk.com The most prominent example is the production of Rivaroxaban, a potent, orally administered direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. nih.govnih.govgoogleapis.com
The synthesis of Rivaroxaban involves the acylation of an amine precursor with 5-chlorothiophene-2-carbonyl chloride. unipd.it This key reagent is typically prepared from 5-chlorothiophene-2-carboxylic acid using a chlorinating agent like thionyl chloride just before use due to its instability. googleapis.comgoogle.com The 5-chlorothiophene moiety of Rivaroxaban is essential for its high-affinity binding to the S1 subsite of the Factor Xa enzyme, a structural interaction crucial for its potent anticoagulant effect. nih.govunipd.itacs.org The development of efficient, high-yield synthetic routes for Rivaroxaban continues to be an area of active research, underscoring the industrial importance of its thiophene-based intermediates. nih.govresearchgate.net
Table 1: Key Intermediates in Rivaroxaban Synthesis Derived from 5-Chlorothiophene Scaffolds
| Intermediate Name | CAS Number | Molecular Formula | Role in Synthesis | Reference(s) |
|---|---|---|---|---|
| 5-Chlorothiophene-2-carbaldehyde | 7283-96-7 | C₅H₃ClOS | Precursor to the carboxylic acid and carbonyl chloride | chemimpex.comsigmaaldrich.com |
| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | C₅H₃ClO₂S | Direct precursor to the activated acyl chloride | innospk.comnih.gov |
The thiophene ring is a core component in the design of novel anti-inflammatory agents. Research has demonstrated that derivatives of this scaffold can modulate key inflammatory pathways. For instance, certain thiophene derivatives function as activators of the NRF2/HO-1 pathway, which plays a role in controlling inflammation. nih.gov
Studies have yielded new series of thiophene-based compounds with significant anti-inflammatory properties. tsijournals.com Specifically, thiophenic derivatives featuring both methyl and chlorine substituents have exhibited anti-inflammatory activity comparable to the established nonsteroidal anti-inflammatory drug (NSAID), sodium diclofenac (B195802), in carrageenan-induced paw edema models in rats. nih.gov These findings highlight the potential of using the 5-chlorothiophene scaffold as a template for creating new molecules to treat inflammatory conditions by targeting enzymes like cyclooxygenase (COX-2) and 5-lipoxygenase (5-LOX). nih.gov
Table 2: Selected Thiophene Derivatives with Anti-inflammatory Activity
| Compound Type | Mechanism/Target | Key Findings | Reference(s) |
|---|---|---|---|
| Tetrahydrobenzo[b]thiophenes | NRF2 Activation | Reverses elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | nih.gov |
| 2-[(substituted benzylidene)imino]-3-(N-methylcarboxamido)-4,5-trimethylene thiophenes | Not specified | Compounds ss8f & ss8e showed promising anti-inflammatory activity. | tsijournals.com |
Derivatives of 5-Chlorothiophene-2-carbaldehyde are actively being investigated for their antimicrobial potential. chemimpex.com The thiophene nucleus is a key pharmacophore in numerous compounds showing activity against a range of pathogens, including drug-resistant bacteria. nih.gov
Chalcones derived from the condensation of thiophene-2-carbaldehyde (B41791) with various acetophenones have demonstrated antibacterial activity, particularly those containing electron-withdrawing groups. amazonaws.com Furthermore, specific thiophene derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli by increasing bacterial membrane permeability and reducing adherence to host cells. nih.gov Other research has focused on thiophene-2-carboxamide derivatives, which have shown notable activity against Gram-positive bacteria such as S. aureus and B. subtilis. nih.gov The versatility of the thiophene scaffold allows for the synthesis of diverse structures, including hydrazones and iminothiophenes, with promising antimicrobial profiles. mdpi.commdpi.com
Table 3: Antimicrobial Activity of Selected Thiophene Derivatives
| Derivative Class | Target Organism(s) | Activity/Finding | Reference(s) |
|---|---|---|---|
| Thiophene-based Chalcones | E. coli | Compounds with electron-withdrawing groups showed excellent activity (e.g., ZOI of 24mm). | amazonaws.com |
| Substituted Thiophenes | Colistin-resistant A. baumannii & E. coli | MIC₅₀ values of 16-32 mg/L; bactericidal effect observed. | nih.gov |
| 3-Amino thiophene-2-carboxamides | P. aeruginosa, S. aureus, B. subtilis | Showed excellent activity with inhibition zones up to 20 mm. | nih.gov |
The development of thiophene-based compounds as anticancer agents is a burgeoning field of research. sci-hub.se Derivatives incorporating the 5-chlorothiophene structure have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.
One recent study focused on chlorothiophene-based chalcones, which were synthesized from 2-acetyl-5-chlorothiophene (B429048). arabjchem.org These compounds exhibited significant toxicity against cancer cells, with some derivatives showing potent activity against WiDr colorectal cancer cells with IC₅₀ values as low as 0.45 µg/mL. arabjchem.org Other research has explored thiophene analogues of known anticancer agents, such as 5-chloro-5,8-dideazafolic acid, which were found to inhibit the growth of human leukemic lymphoblasts. nih.gov Additionally, thiophene-2,5-dicarbohydrazide (B7745189) derivatives have been synthesized and tested against breast cancer (MCF-7) cell lines, demonstrating the scaffold's potential in developing novel antineoplastic agents. researchgate.net
Table 4: Anticancer Activity of Selected Thiophene Derivatives
| Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀) | Reference(s) |
|---|---|---|---|
| Chlorothiophene-based Chalcones | WiDr (colorectal) | 0.45 µg/mL (Compound C6) | arabjchem.org |
| Thiophene analogues of dideazafolic acid | CCRF-CEM (leukemia) | 1.8 µM | nih.gov |
| Thiophene-2,5-dicarbohydrazide derivatives | MCF-7 (breast) | Compound D5 showed the highest activity. | researchgate.net |
The most successful clinical application of a 5-chlorothiophene derivative to date is in the field of anticoagulation. googleapis.com The discovery of Rivaroxaban (BAY 59-7939) established the 5-chlorothiophene-2-carboxamide (B31849) moiety as a premier pharmacophore for inhibiting Factor Xa. nih.govunipd.itacs.org This structural element allows for a combination of high potency, selectivity, and good oral bioavailability, addressing a significant unmet need for safe and effective oral anticoagulants. nih.gov
Beyond Rivaroxaban, the 5-chlorothiophene scaffold continues to be explored for new antithrombotic agents. Research has led to the identification of other potent inhibitors of coagulation enzymes. For example, SAR107375, a dual inhibitor of both thrombin and Factor Xa, incorporates the 5-chlorothiophene-2-carboxylic acid structure. acs.org This compound demonstrated strong in vitro activity (Kᵢ of 1 nM for FXa) and potent in vivo efficacy in rat models of thrombosis after oral administration. acs.org These findings confirm that the 5-chlorothiophene core is a robust platform for developing novel therapies for thromboembolic disorders. nih.gov
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For derivatives of 5-chlorothiophene-2-carbaldehyde, SAR investigations have provided invaluable insights across different biological activities.
Anticoagulant Activity: SAR studies on Factor Xa inhibitors revealed a very "steep" relationship around the 5-chlorothiophene-2-carboxamide moiety. unipd.itacs.org Even minor modifications, such as methylating the amide, led to a 280-fold decrease in potency, highlighting the precise fit of the chlorothiophene group in the S1 binding pocket of the enzyme. unipd.it
Anticancer Activity: For chlorothiophene-based chalcones, SAR analysis showed that the type and position of substituents on the phenyl ring significantly influenced anticancer activity and selectivity against different cancer cell lines. arabjchem.org In other series, the introduction of alkyl groups or specific heterocyclic moieties like benzothiazole (B30560) was found to enhance antitumor effects. sci-hub.se
Antimicrobial Activity: In the development of antimicrobial thiophenes, SAR studies have shown that substituting the amide of the thiophene ring with a 4-chlorophenyl group can increase potency. nih.gov Other studies found that introducing a 3-amino group to a thiophene-2-carboxamide scaffold resulted in higher antibacterial activity compared to 3-hydroxy or 3-methyl analogues. nih.gov
Anti-inflammatory Activity: The presence of both chlorine and methyl substituents on thiophenic derivatives was found to be a key structural feature for achieving anti-inflammatory activity comparable to diclofenac. nih.gov
These SAR studies, often complemented by computational and pharmacophore modeling, are essential for the rational design and optimization of new drug candidates based on the versatile 5-chlorothiophene scaffold. acs.orgmdpi.comresearchgate.net
Table 5: List of Compounds Mentioned | Compound Name | | | :--- | | 5-Chlorothiophene-2-carbaldehyde | | 5-chlorothiophene-2-carboxylic acid | | 5-chlorothiophene-2-carbonyl chloride | | 2-acetyl-5-chlorothiophene | | Rivaroxaban (BAY 59-7939) | | SAR107375 | | Sodium diclofenac | | Ciminalum | | Thiophene-2,5-dicarbohydrazide | | 5-(thiophen-2-yl)-1,3,4-thiadiazole | | Thiophene-2-thiosemicarbazones | | 5-chloro-5,8-dideazafolic acid | | 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) | | 2-[(substituted benzylidene)imino]-3-(N-methylcarboxamido)-4,5-trimethylene thiophenes | | Tetrahydrobenzo[b]thiophenes |
Innovations in Materials Science and Engineering
The inherent electronic properties of the thiophene ring make it a cornerstone of modern materials science, particularly in the development of organic electronics. 5-Chlorothiophene-2-carbaldehyde serves as a key starting material for creating sophisticated polymers and functional materials with tailored electronic and physical properties.
5-Chlorothiophene-2-carbaldehyde is a significant building block in the synthesis of conjugated polymers, which are organic polymers that possess electrical and optical properties similar to metals and inorganic semiconductors. The aldehyde functional group allows for polycondensation reactions, leading to the formation of poly(thiophene-methine)s. rsc.orgrsc.orgresearchgate.net These polymers feature a backbone of alternating thiophene rings and methine bridges (=CH-), creating a continuous system of delocalized π-electrons, which is essential for electrical conductivity.
Research into the polymerization of thiophene aldehydes demonstrates that these reactions can yield conjugated polymers with low band gaps, a critical characteristic for organic electronic materials. rsc.orgresearchgate.net For instance, the acid-promoted polycondensation of a thiophene-2-carbaldehyde derivative can produce a heavily p-doped poly(thiophene-methine), which can be chemically "dedoped" to yield a neutral polymer with a low optical band gap. rsc.orgrsc.orgresearchgate.net The presence of the chlorine atom on the thiophene ring of 5-Chlorothiophene-2-carbaldehyde is expected to influence the electronic properties of the resulting polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, by acting as a weak electron-withdrawing group. researchgate.net This modulation of the electronic structure is a key strategy for fine-tuning the performance of materials used in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). mdpi.com
Table 1: Electronic Properties of Thiophene-Based Polymers
| Polymer Type | Monomer/Precursor | Reported Band Gap (Eg) | Potential Application |
|---|---|---|---|
| Poly(thiophene-methine) | 3,4-(ethylenedioxy)thiophene-2-carbaldehyde | ≤1.0 eV | Low band-gap semiconductors, electrochromics rsc.orgrsc.org |
| Polythiophene (PT) | Thiophene | ~2.0 eV (for polymer with 30 monomers) | Organic Semiconductors, PLEDs researchgate.netmdpi.com |
| Poly(3-hexylthiophene) (P3HT) | 3-hexylthiophene | ~1.9 - 2.1 eV | Organic photovoltaics, transistors researchgate.net |
| Poly(thiophene-2-carbaldehyde) (PFTh) | Thiophene-2-carbaldehyde | Not specified, melts at 313 °C | Semiconducting polymer applications journalskuwait.org |
Beyond conductivity, the thiophene backbone imparted by 5-Chlorothiophene-2-carbaldehyde is integral to creating materials with unique functionalities. The versatility of the aldehyde group allows it to be incorporated into more complex polymer structures, including those with metal-chelating properties.
A notable area of research is the synthesis of metal-containing poly(thiophene methines). acs.orgacs.org In these materials, ligands such as phenanthroline are incorporated into the polymer backbone derived from thiophene-based monomers. These polymers can then coordinate with metal ions like Zinc (II) and Cadmium (II). acs.org The resulting metallopolymers combine the processability and structural features of a polymer with the catalytic or sensory properties of a metal complex. acs.org For example, a metal-free poly(thiophene methine), synthesized via melt-state polymerization, has been demonstrated to be a highly selective and sensitive chemosensor for Nickel (Ni²⁺) ions, with a detection limit in the nanomolar range. acs.org This highlights the potential for developing advanced sensory materials for environmental monitoring or industrial process control, starting from precursors like 5-Chlorothiophene-2-carbaldehyde.
Advanced Research in Agrochemical Development
In the field of agrochemicals, the development of effective and selective crop protection agents is paramount. The chemical scaffold provided by 5-Chlorothiophene-2-carbaldehyde serves as a valuable starting point for the synthesis of more complex molecules that may exhibit biological activity.
5-Chlorothiophene-2-carbaldehyde is a useful intermediate in the synthesis of molecules targeted for use as crop protection agents. acs.org Its reactivity allows it to be readily converted into other key intermediates, most notably 5-chlorothiophene-2-carboxylic acid. This conversion is a straightforward oxidation of the aldehyde group, a common and high-yielding reaction in organic synthesis.
The resulting 5-chlorothiophene-2-carboxylic acid is a documented intermediate in the synthesis of complex heterocyclic compounds. google.comchemicalbook.com While many applications exist, its role as a precursor is well-established in patent literature for building molecules used across various chemical industries, including the agrochemical sector. The synthesis of novel pesticides and herbicides often involves the assembly of multiple molecular fragments, and thiophene derivatives are frequently explored for their potential to confer bioactivity. The process typically involves converting the initial aldehyde into a carboxylic acid, acid chloride, or other reactive species to facilitate coupling with other molecular components. google.com For instance, a one-pot method has been patented to synthesize 5-chlorothiophene-2-carboxylic acid directly from 2-thiophenecarboxaldehyde by first chlorinating the ring and then oxidizing the aldehyde group in the same process. google.com
Table 2: Synthesis of Key Intermediate from 5-Chlorothiophene-2-carbaldehyde
| Starting Material | Product | Reaction Type | Significance |
|---|---|---|---|
| 5-Chlorothiophene-2-carbaldehyde | 5-Chlorothiophene-2-carboxylic acid | Oxidation | Key intermediate for pharmaceuticals and potentially for agrochemicals google.comchemicalbook.com |
| 5-Chlorothiophene-2-carboxylic acid | 5-Chlorothiophene-2-carbonyl chloride | Chlorination (e.g., with thionyl chloride) | Highly reactive intermediate for creating amides and esters google.com |
Computational Chemistry and Spectroscopic Characterization of 5 Chlorothiophene 2 Carbaldehyde Systems
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems. Through DFT calculations, a comprehensive understanding of the molecular geometry, electronic structure, and reactivity of 5-Chlorothiophene-2-carbaldehyde can be achieved.
Elucidation of Molecular Geometry and Electronic Structure
DFT calculations provide a detailed picture of the three-dimensional arrangement of atoms in 5-Chlorothiophene-2-carbaldehyde and the distribution of electrons within the molecule. The optimized molecular structure reveals a planar conformation, a common feature for many thiophene (B33073) derivatives. The presence of the chlorine atom and the aldehyde group influences the bond lengths and angles of the thiophene ring.
The electronic structure is characterized by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule, providing insights into its reactive behavior. For 5-Chlorothiophene-2-carbaldehyde, the oxygen atom of the carbonyl group and the chlorine atom are expected to be regions of high electron density, while the hydrogen atom of the aldehyde group and the carbon atoms of the thiophene ring will exhibit lower electron density.
| Property | Value |
| Molecular Formula | C₅H₃ClOS |
| Molecular Weight | 146.59 g/mol |
| IUPAC Name | 5-chlorothiophene-2-carbaldehyde |
| CAS Number | 7283-96-7 |
| Canonical SMILES | C1=CC(=C(S1)C=O)Cl |
| InChI Key | VWYFITBWBRVBSW-UHFFFAOYSA-N |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Reactivity Descriptors)
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For 5-Chlorothiophene-2-carbaldehyde, the HOMO is typically localized over the thiophene ring, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is expected to be distributed over the aldehyde group and the C-Cl bond, suggesting these are the likely sites for nucleophilic attack. The precise energies of the HOMO and LUMO, and thus the energy gap, can be calculated using DFT methods. These values are crucial for predicting the molecule's behavior in various chemical reactions.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital energy. Relates to the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital energy. Relates to the ability to accept an electron. |
| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. A smaller gap indicates higher reactivity. |
| Electronegativity (χ) | A measure of the power of an atom or a group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution or charge transfer. |
| Global Electrophilicity Index (ω) | A measure of the energy lowering of a system when it is saturated with electrons from the environment. |
Prediction of Vibrational Spectra and UV-Vis Absorption Profiles
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nist.gov The calculated IR spectrum for 5-Chlorothiophene-2-carbaldehyde would show characteristic peaks for the C=O stretching of the aldehyde group, C-H stretching and bending modes of the thiophene ring, and the C-Cl stretching vibration. Comparison of the theoretical spectrum with experimental data can confirm the molecular structure.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For 5-Chlorothiophene-2-carbaldehyde, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, arising from π→π* and n→π* transitions associated with the thiophene ring and the carbonyl group.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)
Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal. nih.govscirp.org By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, including hydrogen bonds and van der Waals forces. nih.govresearchgate.net
Molecular Dynamics Simulations (If applicable for derivative interactions)
While specific molecular dynamics (MD) simulations for 5-Chlorothiophene-2-carbaldehyde are not widely reported, this technique is highly valuable for studying the dynamic behavior of molecules and their interactions with other molecules or biological systems. nih.govfrontiersin.org For derivatives of 5-Chlorothiophene-2-carbaldehyde, particularly those with pharmaceutical applications, MD simulations could be employed to investigate their binding to target proteins, providing insights into their mechanism of action at a molecular level. nih.govfrontiersin.org
Advanced Spectroscopic Characterization Techniques
Beyond computational methods, a range of advanced spectroscopic techniques are essential for the comprehensive characterization of 5-Chlorothiophene-2-carbaldehyde. While basic spectroscopic data is available, more advanced techniques would provide deeper insights into its structure and properties.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and potentially 33S NMR, would provide detailed information about the connectivity and chemical environment of the atoms within the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, could further elucidate the through-bond and through-space correlations between different nuclei.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nist.gov High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule with high accuracy.
X-ray crystallography would provide the definitive solid-state structure of 5-Chlorothiophene-2-carbaldehyde, allowing for direct comparison with the computationally predicted geometry and a precise analysis of the intermolecular interactions in the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 5-chlorothiophene-2-carbaldehyde by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: In the proton NMR spectrum, the molecule is expected to show three distinct signals. The aldehydic proton (-CHO) typically appears as a singlet in the downfield region, usually between 9.5 and 10.5 ppm. The two protons on the thiophene ring are chemically non-equivalent and couple with each other, appearing as two doublets. The proton at position 3 (H-3) is adjacent to the electron-withdrawing aldehyde group, while the proton at position 4 (H-4) is adjacent to the chlorine-bearing carbon. This difference in electronic environment leads to different chemical shifts. For the closely related compound, 5-chloro-2-thiophene carbonyl chloride, the two thiophene protons appear as doublets at approximately 7.99 ppm and 6.86 ppm, with a coupling constant (J) of 4 Hz. chemicalbook.com A similar pattern is expected for the aldehyde.
¹³C NMR: The ¹³C NMR spectrum provides information on all five carbon atoms in the molecule. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically found in the 180-190 ppm range. The five carbons of the thiophene ring will have distinct signals in the aromatic region (approx. 120-150 ppm). The carbon atom bonded to the chlorine (C5) and the carbon bonded to the aldehyde group (C2) are significantly influenced by these substituents. Data from the analogous 5-chlorothiophene-2-carboxylic acid can provide insight into the expected chemical shifts. chemicalbook.com
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign the proton and carbon signals. A COSY spectrum would show a cross-peak between the signals of the H-3 and H-4 protons, confirming their coupling. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the C-3 and C-4 signals.
Table 1: Predicted and Comparative NMR Data for 5-Chlorothiophene-2-carbaldehyde and Related Compounds Note: Direct experimental data for 5-Chlorothiophene-2-carbaldehyde was not available in the cited sources. Values are inferred from closely related structures.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |
| 5-Chlorothiophene-2-carbaldehyde (Predicted) | ¹H | CHO | ~9.8 | s | - |
| ¹H | H-3 or H-4 | ~7.6 | d, J ≈ 4 | - | |
| ¹H | H-4 or H-3 | ~7.1 | d, J ≈ 4 | - | |
| ¹³C | C=O | ~185 | - | - | |
| ¹³C | C2, C3, C4, C5 | ~125 - 150 | - | - | |
| 5-Chlorothiophene-2-carbonyl chloride | ¹H | H-3 or H-4 | 7.99 | d, J = 4 | chemicalbook.com |
| ¹H | H-4 or H-3 | 6.86 | d, J = 4 | chemicalbook.com | |
| 5-Chlorothiophene-2-carboxylic acid | ¹H | H-3 (in DMSO-d6) | 7.618 | d | chemicalbook.com |
| ¹H | H-4 (in DMSO-d6) | 7.231 | d | chemicalbook.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the characteristic vibrational modes of the molecule's functional groups, providing a unique "fingerprint."
For 5-chlorothiophene-2-carbaldehyde, the IR spectrum is dominated by a strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O). This peak is typically observed in the region of 1660-1700 cm⁻¹. The precise position is influenced by conjugation with the thiophene ring. The spectrum also displays C-H stretching vibrations for the aromatic and aldehydic protons, usually above 3000 cm⁻¹. Vibrations associated with the C=C bonds of the thiophene ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration gives rise to a band in the lower frequency region, typically between 800 and 600 cm⁻¹. The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound, confirming these characteristic absorption bands. nist.gov Raman spectroscopy offers complementary data, particularly for the symmetric vibrations of the thiophene ring, which may be weak in the IR spectrum.
Table 2: Key Vibrational Frequencies for 5-Chlorothiophene-2-carbaldehyde
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| Aldehyde C-H Stretch | 2850-2800 and 2750-2700 | Medium to Weak |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Carbonyl (C=O) Stretch | 1700-1660 | Strong |
| Aromatic C=C Stretch | 1600-1400 | Medium to Strong |
| C-Cl Stretch | 800-600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of 5-chlorothiophene-2-carbaldehyde and to study its fragmentation pattern upon ionization, which helps to confirm its structure. The compound has a molecular formula of C₅H₃ClOS and a molecular weight of approximately 146.59 g/mol . matrix-fine-chemicals.comsigmaaldrich.comfishersci.com
In the mass spectrum, the molecular ion peak (M⁺) is observed as a characteristic doublet due to the presence of chlorine isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two peaks at m/z 146 and m/z 148. Common fragmentation pathways observed under electron ionization (EI) include the loss of the formyl radical (•CHO, 29 mass units) to give a fragment at m/z 117/119, or the loss of a chlorine atom (•Cl, 35/37 mass units) to produce a fragment at m/z 111. Further fragmentation can lead to the loss of carbon monoxide (CO) or the cleavage of the thiophene ring. The NIST WebBook maintains mass spectrum data for this compound. nist.gov
Table 3: Major Fragments in the Mass Spectrum of 5-Chlorothiophene-2-carbaldehyde
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity of Fragment |
| 146 | 148 | [M]⁺ (Molecular Ion) |
| 145 | 147 | [M-H]⁺ |
| 117 | 119 | [M-CHO]⁺ |
| 111 | - | [M-Cl]⁺ |
X-ray Diffraction Analysis for Solid-State Structural Elucidation
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for 5-chlorothiophene-2-carbaldehyde itself is not reported in the provided search results, data for the closely related compound, 5-chlorothiophene-2-carboxylic acid, is available and illustrates the type of information obtained from such an analysis. nih.gov The Crystallography Open Database contains an entry for 5-chlorothiophene-2-carboxylic acid (COD ID: 2021198). nih.gov Such studies on derivatives reveal how the thiophene ring, chlorine atom, and the substituent at the 2-position are oriented with respect to each other and how the molecules pack in the crystal lattice. This information is crucial for understanding solid-state properties and for designing crystal engineering and materials science studies. Studies on polymers incorporating thiophene and chloro-substituted benzaldehyde (B42025) also utilize XRD to characterize the crystalline phases of the resulting materials. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies in Drug Design
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used in drug discovery to predict the biological activity of molecules and to understand their interactions with biological targets. The 5-chlorothiophene-2-carbaldehyde scaffold is a valuable building block for creating libraries of compounds for such studies.
QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can build models that predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (a small molecule like a drug candidate) when bound to a receptor, which is typically a protein or enzyme. This method simulates the binding process and calculates a "docking score" or binding energy, which estimates the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction.
Research has shown that derivatives of thiophene-2-carbaldehyde (B41791) are promising candidates for drug development. For example, chlorothiophene-based chalcones, synthesized from acetyl-chlorothiophene, have been investigated as anticancer agents. arabjchem.org In one such study, molecular docking was used to explore the binding of these chalcones to anti-apoptotic proteins like MDM2 and Bcl-2. The results showed moderate binding energies, ranging from -6.2 to -6.6 kcal/mol, and identified key hydrogen bonding and hydrophobic interactions within the protein's binding pocket. arabjchem.org Other studies have used molecular docking to evaluate thiophene derivatives as potential inhibitors for targets related to COVID-19. gyanvihar.org These computational approaches are essential for rational drug design, allowing scientists to understand interaction mechanisms at the molecular level and to design new derivatives of 5-chlorothiophene-2-carbaldehyde with potentially enhanced therapeutic activity.
Analytical Research and Quality Control Methodologies for 5 Chlorothiophene 2 Carbaldehyde
Development and Validation of Chromatographic Methods
Chromatography is a cornerstone for the separation and analysis of 5-Chlorothiophene-2-carbaldehyde and its related substances. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play vital roles in its analytical workflow.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of 5-Chlorothiophene-2-carbaldehyde and for profiling its impurities. jclmm.comlcms.cz The development of a robust HPLC method is essential for separating the main component from process-related impurities and potential degradation products. lcms.cz These impurities can arise from starting materials, by-products of the synthesis, or degradation over time. jclmm.com
Method development in HPLC often involves the optimization of several parameters to achieve adequate separation and sensitivity. Key considerations include the choice of the stationary phase (the column), the mobile phase composition, flow rate, and detector wavelength. For compounds like 5-Chlorothiophene-2-carbaldehyde, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov
A typical HPLC method for purity and impurity analysis might involve a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and water. nih.gov UV detection is frequently used, as the thiophene (B33073) ring and the aldehyde group provide chromophores that absorb UV light. jclmm.com The method must be validated to ensure its accuracy, precision, specificity, linearity, and range, confirming that it is suitable for its intended purpose. nih.gov For instance, a validated HPLC method was developed to separate the hydrolysis product of a related compound, 5-chlorothiophene-2-carboxylic acid (CTCA), from other process-related impurities. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Analysis of Thiophene Derivatives
| Parameter | Condition |
| Column | Lichrosorb C8 (150x4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) nih.gov |
| Flow Rate | 1 mL/min nih.gov |
| Detection | UV at 258 nm nih.gov |
| Injection Volume | 10 µL |
This table provides an example of HPLC conditions that could be adapted for the analysis of 5-Chlorothiophene-2-carbaldehyde, based on methods used for similar compounds.
Gas Chromatography (GC) for Volatile Components and Reaction Monitoring
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds and is therefore well-suited for the analysis of 5-Chlorothiophene-2-carbaldehyde. analyticaltoxicology.comlongdom.org It is particularly useful for identifying and quantifying volatile impurities and for monitoring the progress of chemical reactions in real-time. shimadzu.com The assay of 5-Chlorothiophene-2-carbaldehyde itself is often performed using GC, with a typical purity specification of ≥96.0%. thermofisher.com
In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. analyticaltoxicology.com The choice of the column's stationary phase is critical for achieving good resolution between different components. analyticaltoxicology.com For thiophene derivatives, a variety of capillary columns can be used. shimadzu.com
Reaction monitoring by GC allows chemists to track the consumption of starting materials and the formation of products, including 5-Chlorothiophene-2-carbaldehyde, over time. This information is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-product formation. For instance, in the synthesis of related thiophene compounds, GC can be used to determine when the reaction has reached completion.
Table 2: Typical GC Parameters for the Analysis of 5-Chlorothiophene-2-carbaldehyde
| Parameter | Condition |
| Assay (GC) | ≥96.0% thermofisher.com |
| Boiling Point | 99 °C/21 mmHg sigmaaldrich.com |
| Density | 1.376 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | 1.6040-1.6090 @ 20°C thermofisher.com |
This table presents typical physical properties and a purity specification for 5-Chlorothiophene-2-carbaldehyde relevant to its analysis by GC.
Spectrophotometric and Potentiometric Analytical Techniques
While chromatographic methods are central to the detailed analysis of 5-Chlorothiophene-2-carbaldehyde, spectrophotometric and potentiometric techniques can also provide valuable information.
Spectrophotometric analysis , particularly UV-Visible spectroscopy, can be used for the quantitative determination of 5-Chlorothiophene-2-carbaldehyde, especially when it is the primary analyte in a simple matrix. jclmm.com The molecule's chromophoric structure leads to absorption in the UV region. nist.gov Infrared (IR) spectroscopy is another valuable tool, providing information about the functional groups present in the molecule, such as the carbonyl (C=O) of the aldehyde and the C-Cl and C-S bonds of the thiophene ring. nist.gov The NIST WebBook provides an IR spectrum for 2-Thiophenecarboxaldehyde, 5-chloro-. nist.gov
Potentiometric techniques , while less common for the direct analysis of this specific aldehyde, could potentially be adapted. For instance, if the aldehyde is converted to a species that can be measured by an ion-selective electrode, potentiometry could offer a simple and cost-effective analytical method.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. research-solution.comgcms.cz For 5-Chlorothiophene-2-carbaldehyde, derivatization can enhance its detectability in both HPLC and GC analysis. research-solution.comgcms.cz
Hydrolysis-Based Approaches
Hydrolysis can be employed as a derivatization strategy, particularly when analyzing related impurities. For example, in the context of the drug Rivaroxaban, the hydrolysis of the genotoxic impurity 5-chlorothiophene-2-carbonyl chloride (CTCC) to 5-chlorothiophene-2-carboxylic acid (CTCA) allows for its determination by HPLC. researchgate.net However, a challenge with this approach is that the hydrolysis product might already be present as a raw material or a degradation product, potentially leading to inaccurate results. researchgate.net
Esterification-Based Approaches
Esterification is a widely used derivatization technique, especially for carboxylic acids that may be present as impurities or degradation products of 5-Chlorothiophene-2-carbaldehyde. researchgate.netresearchgate.net In this approach, a carboxylic acid is converted to its corresponding ester, which is often more volatile and has better chromatographic properties for GC analysis. gcms.cz
In the analysis of impurities related to 5-Chlorothiophene-2-carbaldehyde, such as 5-chlorothiophene-2-carboxylic acid (CTCA), esterification with an alcohol like methanol (B129727) can be used. researchgate.net This converts CTCA into methyl-5-chlorothiophene-2-carboxylate (MCTC), which can then be readily separated and quantified by HPLC. researchgate.net A key advantage of this method is that the resulting ester is structurally distinct from other potential impurities, minimizing interference. researchgate.net However, competitive hydrolysis reactions can affect the recovery of the ester, a challenge that can be mitigated by optimizing reaction conditions, for instance, by adding glacial acetic acid. researchgate.net
Quality Control (QC) Applications in Pharmaceutical Manufacturing and Research
The primary objective of QC testing for 5-Chlorothiophene-2-carbaldehyde is to identify and quantify the main component, as well as any process-related impurities or degradation products. This ensures that the material meets the predefined specifications before its use in subsequent manufacturing steps. The presence of impurities, even in trace amounts, can potentially affect the yield, purity, and stability of the active pharmaceutical ingredient (API).
Detailed Research Findings
Research and industrial practices have established several analytical methodologies for the quality control of 5-Chlorothiophene-2-carbaldehyde. Certificates of Analysis from commercial suppliers often specify a purity of around 97% as determined by standard analytical techniques. sigmaaldrich.com However, for pharmaceutical applications, particularly in the synthesis of high-purity APIs like rivaroxaban, much higher purity levels are often required.
A significant focus of quality control is the detection and quantification of isomeric impurities. One patented preparation method for 5-chlorothiophene-2-carbaldehyde highlights the achievement of a Gas Chromatography (GC) purity exceeding 99.97%, with the significant advantage that the final product contains no isomers. google.com This level of purity is crucial as isomers can have different reactivity and pharmacological profiles, potentially leading to unwanted side products or adverse effects in the final drug.
Furthermore, another patent describes a specific analytical method for detecting 5-chlorothiophene-2-formaldehyde as an impurity, emphasizing a very low detection limit and high sensitivity. google.com This indicates that even trace amounts of this compound are critical to monitor, reinforcing the need for highly sensitive and specific analytical methods in the QC process. The primary analytical techniques employed for these purposes are chromatographic methods.
Chromatographic Techniques:
Gas Chromatography (GC): GC is a cornerstone technique for assessing the purity of 5-Chlorothiophene-2-carbaldehyde. It is particularly effective due to the compound's volatility. GC analysis can separate the main compound from volatile impurities, including residual solvents and by-products from the synthesis process. The high purity of over 99.97% mentioned in patent literature is typically verified using this method. google.com
High-Performance Liquid Chromatography (HPLC): While GC is prevalent, HPLC is also utilized, especially for monitoring the progress of reactions where 5-Chlorothiophene-2-carbaldehyde is a reactant. For instance, in the synthesis of 5-chlorothiophene-2-carboxylic acid from the aldehyde, HPLC is used to confirm the purity of the resulting product. chemicalbook.com
The selection of the appropriate analytical technique is dependent on the specific requirements of the analysis, including the nature of the impurities to be detected and the required sensitivity.
Interactive Data Tables
The following tables summarize the key aspects of quality control for 5-Chlorothiophene-2-carbaldehyde in pharmaceutical manufacturing and research.
Table 1: Quality Control Parameters and Specifications
| Parameter | Specification | Significance in Pharmaceutical Manufacturing |
| Assay (Purity) | Typically ≥97% sigmaaldrich.com; >99.97% for high-purity applications google.com | Ensures the correct amount of starting material is used and minimizes the introduction of impurities into the manufacturing process. |
| Isomeric Purity | No detectable isomers google.com | Critical for ensuring the specific chemical transformation and the purity of the final API. |
| Identity | Conforms to reference standard (e.g., via IR, NMR) | Confirms that the correct starting material is being used. |
| Residual Solvents | Within acceptable limits (as per ICH guidelines) | Residual solvents can be toxic and may affect the physical and chemical properties of the drug substance. |
Table 2: Analytical Methodologies for Quality Control
| Analytical Technique | Purpose | Typical Findings/Application |
| Gas Chromatography (GC) | Purity assessment, detection of volatile impurities and isomers. | Used to confirm high purity levels (>99.97%) and the absence of isomers in high-grade 5-Chlorothiophene-2-carbaldehyde. google.com |
| High-Performance Liquid Chromatography (HPLC) | Monitoring reaction progress and purity of derivatives. | Employed to assess the purity of products synthesized from 5-Chlorothiophene-2-carbaldehyde, such as 5-chlorothiophene-2-carboxylic acid. chemicalbook.com |
| Infrared (IR) Spectroscopy | Identification and confirmation of functional groups. | Used to confirm the identity of the compound by matching its spectrum to a reference standard. nist.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and identification. | Provides detailed information about the molecular structure, confirming the identity and integrity of the compound. |
| Mass Spectrometry (MS) | Molecular weight determination and impurity identification. | Used in conjunction with GC or HPLC to identify unknown impurities by their mass-to-charge ratio. nist.gov |
Environmental and Degradation Research on Thiophene Derivatives
Photocatalytic Degradation Pathways of Thiophene (B33073) Analogues
Photocatalysis is an advanced oxidation process (AOP) that utilizes semiconductor materials and a light source to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can degrade persistent organic pollutants. This method has been effectively applied to various thiophene analogues.
The fundamental mechanism involves the excitation of a semiconductor photocatalyst, like titanium dioxide (TiO₂) or novel materials like Ni₂Mo₆S₈, by photons with energy exceeding the material's band gap. nih.gov This creates electron-hole pairs (e⁻/h⁺). The generated holes can directly oxidize adsorbed thiophene molecules or react with water to form •OH radicals. The electrons can react with oxygen to produce superoxide (B77818) radicals (•O₂⁻), which also contribute to the degradation process. nih.gov These radicals attack the thiophene ring, which is rich in electrons, leading to a series of oxidation reactions.
Studies on various thiophene derivatives show that the degradation rate is influenced by the nature and position of substituents on the thiophene ring. For instance, the photocatalytic activity of some congested thiophenes, such as phenylthiophenes, is higher than that of thiophene itself. Research has demonstrated a correlation where derivatives that absorb light at higher wavelengths (lower energy) tend to have higher reaction rate constants for degradation.
The ultimate degradation pathway for thiophene and its derivatives via photocatalysis typically leads to the complete mineralization of the compound. The carbon and hydrogen atoms are converted to carbon dioxide (CO₂) and water (H₂O), while the sulfur atom is oxidized to sulfate (B86663) ions (SO₄²⁻) or sulfur trioxide (SO₃). nih.gov For 5-Chlorothiophene-2-carbaldehyde, it is hypothesized that photocatalytic attack would initially oxidize the aldehyde group to a carboxylic acid and hydroxylate the ring, followed by cleavage of the C-S and C-Cl bonds, eventually leading to CO₂, H₂O, sulfate, and chloride ions.
Table 1: Research Findings on Photocatalytic Degradation of Thiophene Analogues
| Compound(s) | Photocatalyst | Key Findings | Reference(s) |
|---|---|---|---|
| Thiophene, Benzothiophene (BT), Dibenzothiophene (DBT) | Au/TiO₂ | Gold nanoparticles on titania enhanced the removal of DBT compared to pure titania, acting as an electron sink to improve charge separation. | researchgate.net |
| Thiophene | Ni₂Mo₆S₈ | The Chevrel phase compound effectively removed thiophene from n-octane under visible light through a photo-oxidative mechanism, converting it to CO₂ and SO₃. The catalyst was reusable. | nih.gov |
| Thiophene-embedded polymers | Conjugated Microporous Polymers (BTP-CMP, TBTP-CMP) | These metal-free polymeric frameworks showed excellent photocatalytic activity and stability, acting as recyclable heterogeneous photocatalysts for organic synthesis. | rsc.org |
Biodegradation Mechanisms and Metabolite Identification of Thiophene-Containing Compounds
The biological degradation of thiophenic compounds is a key process in their environmental attenuation. The inherent stability of the thiophene ring means that it is often resistant to microbial degradation when present as the sole source of carbon and energy. dtu.dk However, many thiophene derivatives can be degraded through cometabolism, where microorganisms utilize another primary substrate (like benzene (B151609) or toluene) for growth, and the enzymes produced fortuitously degrade the thiophene compound. dtu.dk
For example, studies have shown that microbial cultures enriched from contaminated sites can convert thiophene in the presence of benzene. dtu.dk The degradation is often initiated by monooxygenase enzymes, which attack the sulfur atom, leading to the formation of thiophene-S-oxide and subsequently thiophene-S,S-dioxide. These intermediates can be unstable and undergo further transformations. Identified metabolites from thiophene cometabolism include diastereoisomers of thiophene sulfoxide (B87167) dimers, formed through a Diels-Alder condensation of two thiophene S-oxide molecules. dtu.dk Interestingly, these initial metabolites can be more toxic than the parent thiophene compound.
In contrast, some bacteria are capable of utilizing certain thiophene derivatives as a sole growth substrate. Strains of Rhodococcus and Vibrio have been isolated that can completely degrade thiophene-2-carboxylic acid (T2C), mineralizing the sulfur to sulfate. nih.gov This is particularly relevant for 5-Chlorothiophene-2-carbaldehyde, as its aldehyde group is readily oxidized to a carboxylic acid, forming 5-chlorothiophene-2-carboxylic acid. This metabolite could then potentially be degraded by such specialized bacteria. The degradation pathway for halogenated aromatics often involves an initial dehalogenation step, which can occur under both aerobic and anaerobic conditions. nih.gov
Table 2: Research Findings on Biodegradation of Thiophene Derivatives
| Organism/System | Substrate(s) | Key Findings and Identified Metabolites | Reference(s) |
|---|---|---|---|
| Mixed culture (cometabolism) | Thiophene with Benzene | Thiophene was converted into five metabolites, including two main diastereoisomers of thiophene sulphoxide dimer (C4 and C5). Thiophene itself or other early, more toxic intermediates were suggested to be responsible for observed microbial death. | dtu.dk |
| Rhodococcus sp. | Thiophene-2-carboxylic acid (T2C), 5-methyl-thiophene-2-carboxylic acid (T5M2C) | The bacteria used T2C and T5M2C as sole carbon and energy sources, quantitatively degrading T2C to sulfate, cell biomass, and CO₂. | nih.gov |
Advanced Separation and Removal Technologies for Thiophene Derivatives
Beyond degradation, various physical and chemical technologies have been developed for the efficient removal of thiophene derivatives from liquid fuels and water. These methods are crucial for industrial applications, such as producing ultra-low sulfur fuels, and for environmental remediation.
Adsorptive Separation: This technology relies on porous materials that selectively bind thiophenic compounds.
Zeolites and Modified Carbons: NaX zeolite has shown a high adsorption capacity for thiophene, although this can be reduced by competitive adsorption from aromatic hydrocarbons like xylene. mdpi.com Activated carbons modified with metals like copper have also been developed to enhance thiophene adsorption from gas streams. sylzyhg.com
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable structures. Membranes containing MOF-5 doped with silver (Ag) have demonstrated high efficiency (86.8%) in selectively removing thiophene from model oil, attributed to the strong affinity between silver and sulfur. researchgate.net
Nanofluids: Water-based silver nanofluids have been used to remove thiophene. The mechanism involves the thiophene molecules displacing a capping agent on the silver nanoparticles, causing the nanoparticles to migrate to the oil-water interface for easy separation. researchgate.net
Membrane-Based Separation: This approach uses membranes that selectively allow certain molecules to pass through while retaining others. It is considered a promising alternative to traditional hydrodesulfurization for removing sulfur compounds from fuels. researchgate.net
Advanced Oxidation Processes (AOPs): In addition to photocatalysis, other AOPs can be used for the destructive removal of thiophenes. These processes generate powerful oxidizing agents and are particularly useful for water treatment. While not specifically detailed for thiophenes in the provided context, AOPs are broadly applicable to a range of aromatic contaminants. unimelb.edu.au
For a compound like 5-Chlorothiophene-2-carbaldehyde, its polarity, due to the aldehyde group, might influence its adsorption characteristics compared to non-polar thiophene. Adsorbents with specific functionalities could be tailored for its selective removal.
Table 3: Research Findings on Separation and Removal of Thiophene Derivatives
| Technology | Material/Method | Target Compound | Key Findings | Reference(s) |
|---|---|---|---|---|
| Adsorption | Sepiolite (clay mineral) | Thiophenol | Adsorption was effective only in an acidic environment (pH 4), indicating a physisorption mechanism. | mdpi.comresearchgate.net |
| Adsorption | Silver Nanoparticles | Thiophene | Water-based silver nanofluid showed 88.4% adsorption efficiency, with a pseudo-second-order kinetic model. | researchgate.net |
| Adsorptive Desulfurization | Cu-modified Activated Carbon | Thiophene | Activated carbon with a 3% copper loading showed the best desulfurization ability, promoting thiophene adsorption. | sylzyhg.com |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-Chlorothiophene-2-carbaldehyde |
| 5-chlorothiophene-2-carboxylic acid |
| Benzene |
| Benzothiophene (BT) |
| Dibenzothiophene (DBT) |
| DBT-sulfone (DBTO₂) |
| DBT-sulfoxide (DBTO) |
| 2-hydroxybiphenyl (HBP) |
| 5-methyl-thiophene-2-carboxylic acid (T5M2C) |
| Phenylthiophenes |
| Thiophene |
| Thiophene-2-carboxylic acid (T2C) |
| Thiophenol |
| Toluene |
Q & A
Q. What are the standard methods for synthesizing 5-Chlorothiophene-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via ipso-formylation of 2-chlorothiophenes using Vilsmeier-Haack conditions (e.g., POCl₃/DMF) . Reaction optimization should focus on temperature control (50–70°C) and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Validation with ¹H NMR (δ = 9.78 ppm for aldehyde proton) ensures product integrity .
Q. How can researchers verify the structural identity of 5-Chlorothiophene-2-carbaldehyde experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Look for characteristic peaks: δ = 7.05 ppm (d, J = 4.0 Hz, thiophene H), 7.57 ppm (d, J = 4.0 Hz, thiophene H), and 9.78 ppm (s, aldehyde H) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z = 146.59 .
- X-ray Crystallography : Use SHELXL for refinement if single crystals are obtained .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of 5-Chlorothiophene-2-carbaldehyde, and how can they be addressed?
- Methodological Answer : Challenges include low crystal quality due to the compound’s volatility and planar geometry. Solutions:
Q. How should researchers handle discrepancies between experimental and computational data for this compound?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare experimental NMR shifts (e.g., δ = 9.78 ppm for CHO) with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-311++G**).
- Analyze IR carbonyl stretches (~1700 cm⁻¹) against theoretical vibrational modes.
- If contradictions persist, re-examine sample purity (GC >95%) or consider solvent effects in simulations .
Q. What strategies are effective in mitigating side reactions during functionalization of 5-Chlorothiophene-2-carbaldehyde?
- Methodological Answer : Key strategies:
- Protect the aldehyde group with acetalization (e.g., ethylene glycol, TsOH) before halogenation or cross-coupling reactions.
- Use Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids under inert atmospheres (N₂/Ar).
- Monitor reaction progress via TLC and isolate intermediates to prevent over-functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
